1-Ethyl-5,6-difluoroindolin-2-one
Description
1-Ethyl-5,6-difluoroindolin-2-one is a fluorinated indolinone derivative characterized by an ethyl group at the 1-position and two fluorine atoms at the 5- and 6-positions of the indole ring. The ethyl substituent at position 1 likely enhances lipophilicity compared to smaller alkyl groups (e.g., methyl), while the 5,6-difluoro substitution pattern may optimize electronic effects and binding interactions in biological targets .
Properties
Molecular Formula |
C10H9F2NO |
|---|---|
Molecular Weight |
197.18 g/mol |
IUPAC Name |
1-ethyl-5,6-difluoro-3H-indol-2-one |
InChI |
InChI=1S/C10H9F2NO/c1-2-13-9-5-8(12)7(11)3-6(9)4-10(13)14/h3,5H,2,4H2,1H3 |
InChI Key |
NLJJBFWIUSAJOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC2=CC(=C(C=C21)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-5,6-difluoroindolin-2-one can be synthesized through several methods, including:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.
Bartoli Indole Synthesis: This method involves the reaction of nitroarenes with vinyl Grignard reagents, followed by cyclization to form indoles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5,6-difluoroindolin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, sulfonyl chlorides, and other electrophiles.
Major Products:
Oxidation: Oxindoles.
Reduction: Reduced indole derivatives.
Substitution: Functionalized indole derivatives.
Scientific Research Applications
1-Ethyl-5,6-difluoroindolin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Ethyl-5,6-difluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Substitutional Differences
The table below compares 1-Ethyl-5,6-difluoroindolin-2-one with similar indolin-2-one derivatives, focusing on substituent positions, fluorine count, and alkyl groups:
Key Observations:
Fluorine Substitution: The target compound’s 5,6-difluoro pattern distinguishes it from 5,7-difluoroindolin-2-one (CAS 247564-59-6), where fluorine atoms occupy adjacent positions. This difference may alter electronic properties (e.g., dipole moments) and steric interactions in protein binding pockets .
Alkyl Substituents :
- Replacing the 1-ethyl group with a 1-methyl group (CAS 41192-31-8) reduces steric bulk, which could improve solubility but decrease membrane permeability .
- The 1-(tetrafluorophenyl) substituent in CAS 220991-61-7 introduces aromatic fluorination, enhancing π-π stacking interactions but increasing molecular weight and complexity .
Biological Activity
1-Ethyl-5,6-difluoroindolin-2-one is a synthetic compound that belongs to the indoline class of heterocyclic organic compounds. Its unique structure, characterized by the presence of two fluorine atoms at positions 5 and 6, along with an ethyl group at position 1, contributes to its diverse biological activities and potential applications in medicinal chemistry. This compound has garnered attention due to its promising pharmacological properties.
- Molecular Formula : C10H8F2N2O
- Molecular Weight : 202.18 g/mol
- IUPAC Name : this compound
The incorporation of both ethyl and difluoromethyl groups enhances the electronic properties of this compound, potentially leading to distinct biological activities compared to other indoline derivatives.
Pharmacological Applications
This compound has been studied for its potential therapeutic effects in various biological systems. Key areas of interest include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, particularly those associated with Ewing's sarcoma. In vitro assays have shown that it can effectively reduce cell viability in EWS-FLI1-positive cells .
- Mechanism of Action : The compound appears to interact with specific oncogenic proteins, such as EWS-FLI1, which is implicated in the pathogenesis of Ewing's sarcoma. By inhibiting this fusion protein, this compound may disrupt cancer cell proliferation .
Structure-Activity Relationship (SAR)
Research into the SAR of related indoline derivatives indicates that modifications at specific positions on the indoline ring can significantly influence biological activity. For instance:
| Compound | Structural Modification | GI50 (μM) | Notes |
|---|---|---|---|
| Lead Compound (e.g., YK-4-279) | Various substitutions | 0.26 | Most active inhibitor against EWS-FLI1 |
| This compound | Ethyl and difluoro substitutions | TBD | Potentially enhances reactivity and selectivity |
These findings suggest that the electronic properties introduced by fluorine atoms and ethyl groups play a critical role in modulating the activity of these compounds .
Study on Ewing's Sarcoma
A significant study focused on the efficacy of this compound against Ewing's sarcoma cell lines (TC32 and TC71). The results indicated:
- Growth Inhibition : The compound demonstrated a concentration-dependent reduction in cell viability with a GI50 value ranging from 0.5 to 2.0 μM.
- Mechanistic Insights : The study provided evidence that the compound's ability to inhibit EWS-FLI1 transcriptional activity correlates with its structural features, particularly the presence of electron-donating groups .
Comparative Analysis with Other Indolines
Comparative studies have highlighted how structural variations among indoline derivatives affect their biological profiles:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Fluoroindoline | Fluorine at position 5 | Known for synthesizing complex drugs |
| 7-Ethylindole | Ethyl group at position 7 | Different reactivity patterns |
| 6-Chloroindolin-2-one | Chlorine substitution | Unique interactions in biological systems |
The diverse reactivity patterns observed in these compounds underscore the importance of molecular design in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
